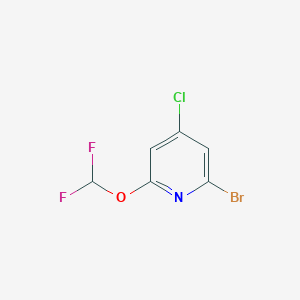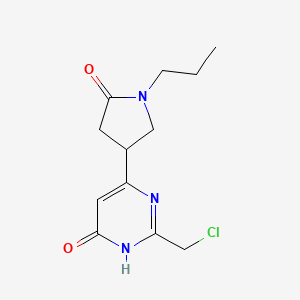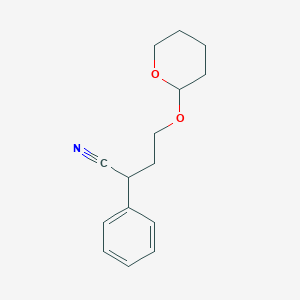
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is an organic compound that features a bromophenyl group attached to a pyrazole ring, which is further connected to an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.
Acetic acid attachment:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the acetic acid moiety.
Esterification and Hydrolysis: The acetic acid group can form esters with alcohols, which can be hydrolyzed back to the acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Esterification: Alcohols in the presence of acid catalysts such as sulfuric acid.
Hydrolysis: Aqueous base or acid under reflux conditions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Esters: Formed through esterification of the acetic acid group.
科学的研究の応用
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.
類似化合物との比較
Similar Compounds
4-Bromophenylacetic acid: Similar structure but lacks the pyrazole ring.
5-Phenyl-1H-pyrazole-3-acetic acid: Similar structure but lacks the bromine atom.
Uniqueness
2-(5-(4-Bromophenyl)-1H-pyrazol-3-yl)acetic acid is unique due to the presence of both the bromophenyl group and the pyrazole ring, which can confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C11H9BrN2O2 |
|---|---|
分子量 |
281.10 g/mol |
IUPAC名 |
2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]acetic acid |
InChI |
InChI=1S/C11H9BrN2O2/c12-8-3-1-7(2-4-8)10-5-9(13-14-10)6-11(15)16/h1-5H,6H2,(H,13,14)(H,15,16) |
InChIキー |
ACWIUHUNPRAUSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


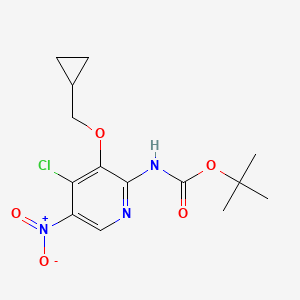
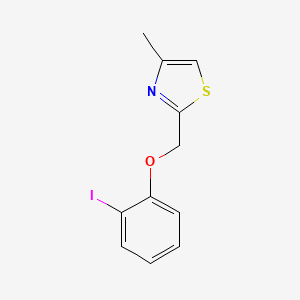
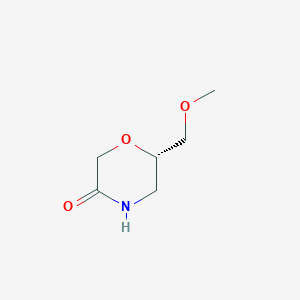
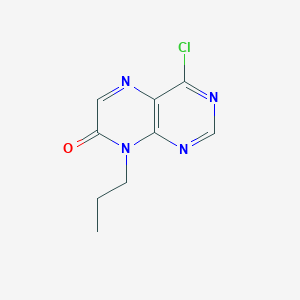
![6-(Difluoromethyl)-[2,3'-bipyridin]-5-amine](/img/structure/B15055036.png)

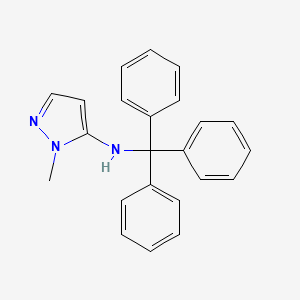
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
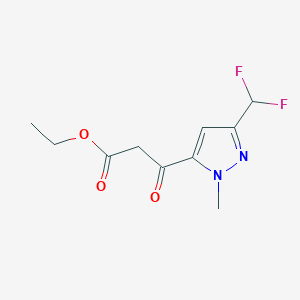
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
![3-(Chloromethyl)-8-methyl-6,7,8,9-tetrahydro-[1,2,4]triazolo[4,3-b]cinnoline](/img/structure/B15055077.png)
